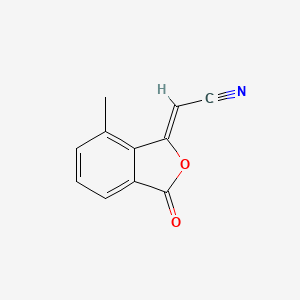
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is an organic compound that belongs to the class of benzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile typically involves the condensation of a benzofuran derivative with an appropriate nitrile compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetonitrile
- (2Z)-2-(7-methyl-2-benzofuran-1-ylidene)acetonitrile
Uniqueness
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is unique due to the presence of the 7-methyl group and the specific configuration of the benzofuran ring. These structural features may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7NO2 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-3-2-4-8-10(7)9(5-6-12)14-11(8)13/h2-5H,1H3/b9-5- |
Clave InChI |
WKJVYRMPRCBIFU-UITAMQMPSA-N |
SMILES isomérico |
CC1=C\2C(=CC=C1)C(=O)O/C2=C\C#N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)OC2=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


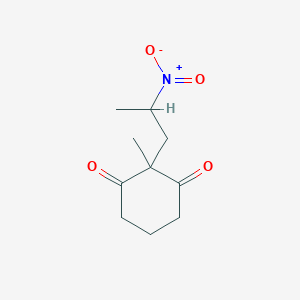
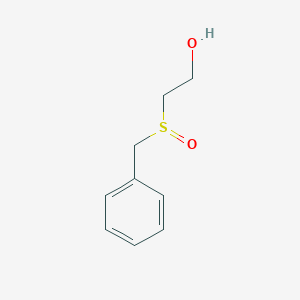
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
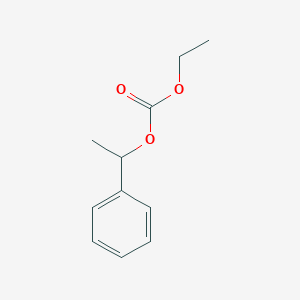
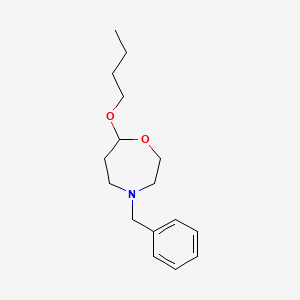
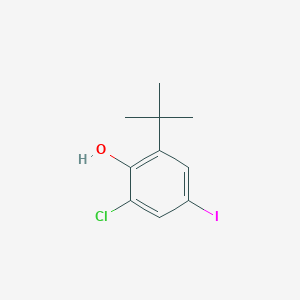
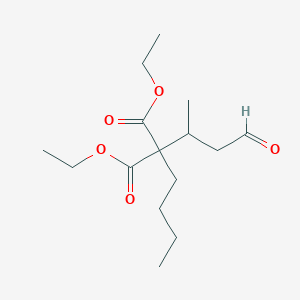
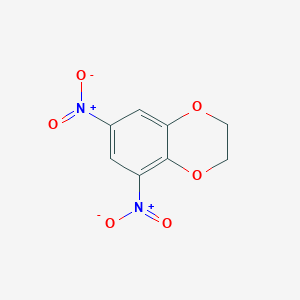
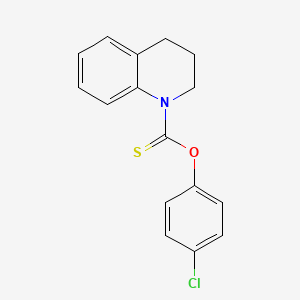
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
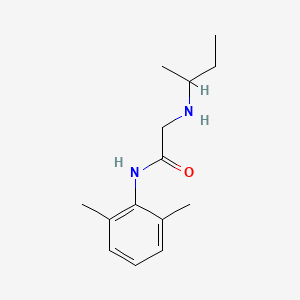
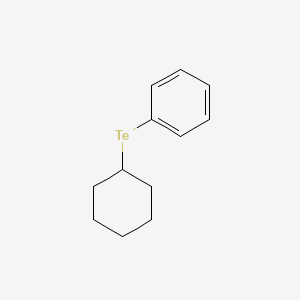
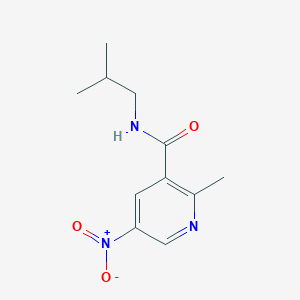
![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
